Enantiomeric Differentiation: (S)-Dextrorotatory Configuration vs. (R)-Levorotatory and Racemate
The (S)-enantiomer (CAS 62141-57-5) is reported as the dextrorotatory form, designated (S)-(+)-1-Ethyl-1-methyl-2-propynylamine, while the (R)-enantiomer (CAS 62141-59-7) is the levorotatory form [REFS-1, REFS-2]. This is a definitive physical property for stereochemical assignment and quality control, contrasting with the racemic mixture (CAS 18369-96-5) which exhibits no net optical rotation.
| Evidence Dimension | Optical Rotation Sign |
|---|---|
| Target Compound Data | Dextrorotatory (+) |
| Comparator Or Baseline | (R)-enantiomer: Levorotatory (-); Racemate: No net rotation (0°) |
| Quantified Difference | Qualitative sign difference; specific rotation values are vendor-dependent and not independently verified in peer-reviewed literature. |
| Conditions | Reported in IUPAC nomenclature as (S)-(+)-1-Ethyl-1-methyl-2-propynylamin. |
Why This Matters
For procurement in asymmetric synthesis, confirming the correct absolute configuration and optical rotation sign is the primary quality attribute, directly impacting the isomeric purity of the final product.
